molecular formula C3H3BrN2S B13220282 2-(Bromomethyl)-1,3,4-thiadiazole CAS No. 499770-90-0

2-(Bromomethyl)-1,3,4-thiadiazole

Cat. No.: B13220282
CAS No.: 499770-90-0
M. Wt: 179.04 g/mol
InChI Key: DYCSKWURIRXPSD-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-1,3,4-thiadiazole is a heterocyclic compound containing a thiadiazole ring substituted with a bromomethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Bromomethyl)-1,3,4-thiadiazole typically involves the bromination of 1,3,4-thiadiazole derivatives. One common method is the reaction of 1,3,4-thiadiazole with N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN) in an organic solvent like dichloromethane or acetonitrile . The reaction is usually carried out under reflux conditions to ensure complete bromination.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes where the reactants are mixed and reacted in a controlled environment. This method allows for better control over reaction conditions and yields higher purity products. The use of automated systems and reactors can also enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(Bromomethyl)-1,3,4-thiadiazole undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides, leading to the formation of new derivatives.

    Oxidation: The thiadiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiadiazoline derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products Formed

    Nucleophilic Substitution: Formation of azido, thiocyanato, or amino derivatives.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of thiadiazoline derivatives.

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)-1,3,4-thiadiazole depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes, receptors, or DNA, leading to inhibition or modulation of their activity. The bromomethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites in biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Bromomethyl)-1,3,4-thiadiazole is unique due to its thiadiazole ring, which imparts distinct electronic and steric properties. This makes it a valuable scaffold for the design of novel compounds with specific biological or material properties .

Properties

IUPAC Name

2-(bromomethyl)-1,3,4-thiadiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3BrN2S/c4-1-3-6-5-2-7-3/h2H,1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYCSKWURIRXPSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NN=C(S1)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3BrN2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30698277
Record name 2-(Bromomethyl)-1,3,4-thiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30698277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

499770-90-0
Record name 2-(Bromomethyl)-1,3,4-thiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30698277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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